molecular formula C7H9ClF5NS B2465658 (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride CAS No. 1451998-56-3

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride

Cat. No.: B2465658
CAS No.: 1451998-56-3
M. Wt: 269.66
InChI Key: ZAICOMKDAYSVBB-UHFFFAOYSA-N
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Description

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is notable for its unique physicochemical properties, including high chemical stability and significant electron-withdrawing effects due to the pentafluorosulfanyl group .

Properties

IUPAC Name

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F5NS.ClH/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7;/h1-4H,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAICOMKDAYSVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(F)(F)(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylmethanamines and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules. Its unique SF5 group allows for the formation of various derivatives through reactions such as Heck-Matsuda, Sonogashira, and Suzuki coupling protocols .
  • Reagent in Chemical Transformations : It is utilized in diverse chemical transformations, including dediazoniation and click chemistry, to produce novel compounds with potential applications in materials science .

Biology

  • Bioconjugation Techniques : The compound is employed in bioconjugation strategies to develop biologically active molecules. Its SF5 group significantly influences the reactivity of conjugated systems, enhancing the stability and efficacy of bioconjugates .
  • Fluorescent Probes : Research has indicated that derivatives of (4-(pentafluorosulfanyl)phenyl)methanamine can be used as fluorescent probes in biological assays, providing insights into biochemical pathways .

Medicine

  • Pharmaceutical Development : (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride acts as a precursor in synthesizing pharmaceutical compounds with potential therapeutic effects. Notably, studies have demonstrated its effectiveness against drug-resistant strains of pathogens like Mycobacterium tuberculosis .
  • Radiolabeling Applications : The compound has been investigated for use as a radioprosthetic group in radiolabeling processes, which are crucial for imaging techniques in medical diagnostics .

Industry

  • Advanced Materials Production : The unique electronic properties imparted by the SF5 group facilitate the development of advanced materials and specialty chemicals. These materials can be utilized in various applications ranging from electronics to coatings .
  • Agricultural Chemicals : The compound's stability and reactivity profile make it suitable for developing agrochemicals, including herbicides and fungicides .

Table 1: Summary of Applications

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for organic synthesisUsed in multiple coupling reactions with high yields
BiologyBioconjugation techniquesEnhanced stability and reactivity observed with SF5 derivatives
MedicinePharmaceutical developmentEffective against drug-resistant Mycobacterium tuberculosis strains
IndustryAdvanced materials productionUnique electronic properties enable diverse industrial applications

Case Study: Bioconjugation Using this compound

A study explored the use of this compound in bioconjugation reactions with model amino acids. The results indicated that the presence of the SF5 group significantly influenced reaction kinetics and product stability, demonstrating its potential utility in developing targeted therapeutics .

Mechanism of Action

The mechanism of action of (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride involves its interaction with molecular targets through the electron-withdrawing effects of the pentafluorosulfanyl group. This interaction can influence various biochemical pathways and molecular processes, leading to its observed effects in different applications .

Comparison with Similar Compounds

  • (4-(Methylsulfonyl)phenyl)methanamine hydrochloride
  • (4-(Trifluoromethyl)phenyl)methanamine hydrochloride

Comparison: Compared to similar compounds, (4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride exhibits unique properties such as higher chemical stability and stronger electron-withdrawing effects due to the pentafluorosulfanyl group. These characteristics make it a valuable compound in various research and industrial applications .

Biological Activity

(4-(Pentafluorosulfanyl)phenyl)methanamine hydrochloride is a novel compound characterized by the presence of a pentafluorosulfanyl (SF5) group attached to a phenyl ring and a methanamine functional group. This unique structure imparts distinct electronic properties that significantly influence its biological activity. The compound is being explored for its potential applications in medicinal chemistry, particularly in the development of biologically active molecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Chemical Stability : The SF5 group exhibits high chemical stability and resistance to hydrolysis under various conditions, enhancing the compound's viability in biological systems.
  • Lipophilicity : The SF5 moiety contributes to the lipophilic nature of the compound, facilitating its interaction with biological membranes and macromolecules.
  • Target Interactions : The compound has shown potential interactions with various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Biological Activity

Research has highlighted several areas where this compound demonstrates significant biological activity:

  • Antimalarial Activity : Compounds containing the SF5 group have been synthesized as analogs of established antimalarial drugs like mefloquine. Studies indicated that SF5-substituted derivatives exhibited comparable or improved IC50 values against Plasmodium falciparum, suggesting enhanced efficacy in malaria treatment .
  • Histone Deacetylase Inhibition : Fluorinated compounds, including those with SF5 groups, have been investigated for their ability to inhibit histone deacetylases (HDACs). Certain derivatives showed potent inhibitory effects, indicating potential applications in cancer therapy .
  • Antitubercular Activity : A focused set of pentafluorosulfanyl compounds demonstrated significant potency against Mycobacterium tuberculosis, particularly within macrophages. These compounds were less metabolized, resulting in longer half-lives and sustained activity against drug-resistant strains .

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimalarial Research :
    • Compound : SF5-substituted mefloquine.
    • Findings : Similar or lower IC50 values compared to standard mefloquine against P. falciparum were observed, highlighting the potential for developing more effective antimalarial agents .
  • Histone Deacetylase Inhibitors :
    • Compound : Pentafluorinated derivatives.
    • Results : Some derivatives exhibited IC50 values in the low micromolar range against HDACs, indicating promising candidates for cancer treatment .
  • Tuberculosis Treatment :
    • Study Focus : Evaluation of pentafluorosulfanyl compounds against M. tuberculosis.
    • Outcome : Compounds showed potent activity against replicating bacteria, with some demonstrating efficacy against drug-resistant strains .

Data Table: Summary of Biological Activities

Compound TypeTargetIC50 ValueNotes
SF5-MefloquineP. falciparumComparable to mefloquineEnhanced antimalarial properties
Pentafluorinated HDAC InhibitorsHDACs 1-3, 6, 8Low micromolar rangePotential for cancer therapy
Pentafluorosulfanyl CompoundsM. tuberculosisPotent against replicating strainsEffective against drug-resistant strains

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(pentafluorosulfanyl)phenyl)methanamine hydrochloride, and how can reaction yields be improved?

  • Methodology :

  • Begin with a Suzuki-Miyaura coupling to introduce the pentafluorosulfanyl (SF₅) group to the phenyl ring, using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
  • Convert the resulting nitrile intermediate to the primary amine via catalytic hydrogenation (H₂/Pd-C in methanol) or LiAlH₄ reduction, followed by HCl salt formation .
  • Optimize yields by controlling reaction temperature (60–80°C for SF₅ introduction) and using anhydrous solvents (e.g., THF or DMF) to minimize side reactions .
    • Data Table :
StepReagents/ConditionsYield RangeKey Challenges
SF₅ IntroductionPd(PPh₃)₄, SF₅-B(OH)₂, DMF, 70°C45–60%Sensitivity to moisture
Amine FormationH₂ (50 psi), Pd-C, MeOH70–85%Over-reduction risks

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify SF₅ group integration (characteristic splitting patterns) and amine proton signals (~δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks via ESI-MS (e.g., [M+H]⁺ for C₇H₈ClF₅NS, expected m/z ~296) and isotopic patterns matching chlorine/fluorine .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with 0.1% TFA in water/acetonitrile gradients .

Advanced Research Questions

Q. How does the electron-withdrawing SF₅ group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Mechanistic Insights :

  • The SF₅ group’s strong -I effect deactivates the phenyl ring, reducing electrophilic substitution rates but enhancing stability in radical reactions .
  • In Buchwald-Hartwig aminations, use bulky ligands (e.g., XPhos) to overcome electron deficiency and improve coupling efficiency .
    • Case Study :
  • Reaction with iodomethane in DMF/K₂CO₃ at 100°C yields N-methyl derivatives with 55% efficiency due to steric hindrance from SF₅ .

Q. What strategies mitigate degradation during long-term storage or under physiological conditions?

  • Stability Profiling :

  • Thermal Stability : TGA/DSC shows decomposition >200°C, but hygroscopicity necessitates desiccated storage (-20°C under argon) .
  • pH Sensitivity : Degrades rapidly in alkaline buffers (pH >8); use acetate buffers (pH 4–6) for in vitro assays .
    • Data Table :
ConditionDegradation Rate (t₁/₂)Mitigation Strategy
pH 7.4 (PBS)48 hoursAdd 1% BSA or cyclodextrin
Light Exposure72 hoursAmber vials, -20°C storage

Q. How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Contradiction Analysis :

  • Conflicting reports arise from SF₅’s dual hydrophobic (fluorine) and polar (amine HCl salt) domains.
  • Experimental Validation :
  • Use Hansen solubility parameters: High solubility in DMSO (>50 mg/mL) but <5 mg/mL in hexane .
  • For biological assays, pre-dissolve in DMSO (≤10% v/v) and dilute in PBS containing 0.1% Tween-80 .

Q. What metabolic pathways are predicted for this compound in vitro, and how can its stability be assessed?

  • Methodology :

  • Liver Microsome Assays : Incubate with human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify enzyme interactions .
    • Key Finding :
  • SF₅ groups reduce oxidative metabolism; major metabolites include hydroxylated phenyl rings (Phase I) and glucuronides (Phase II) .

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